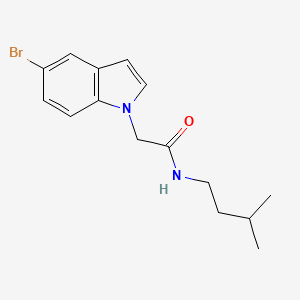
2-(5-bromo-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE is a synthetic organic compound that features a brominated indole structure. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The bromine substitution at the 5th position of the indole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE typically involves the bromination of indole followed by acylation and subsequent amide formation. The general synthetic route can be summarized as follows:
Bromination of Indole: Indole is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Acylation: The brominated indole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.
Amide Formation: The acylated product is reacted with isopentylamine to form the final amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Corresponding carboxylic acid and isopentylamine.
Scientific Research Applications
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The bromine substitution on the indole ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-BROMO-1H-INDOL-1-YL)PROPANOIC ACID
- 2-(5-BROMO-1H-INDOL-1-YL)-N,N-DIMETHYLETHANAMINE
- 5-(5-BROMO-1H-INDOL-1-YL)PENTANOIC ACID
Uniqueness
2-(5-BROMO-1H-INDOL-1-YL)-N~1~-ISOPENTYLACETAMIDE is unique due to its specific substitution pattern and the presence of the isopentylamide group. This structural uniqueness can result in distinct chemical properties and biological activities compared to other brominated indole derivatives.
Properties
Molecular Formula |
C15H19BrN2O |
|---|---|
Molecular Weight |
323.23 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C15H19BrN2O/c1-11(2)5-7-17-15(19)10-18-8-6-12-9-13(16)3-4-14(12)18/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,17,19) |
InChI Key |
JMOQGILUOXVCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11142442.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142444.png)
![6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11142451.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B11142460.png)
![3-(1-isopropyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B11142461.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11142463.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11142468.png)
![2-methoxyethyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142490.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11142492.png)
![7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142497.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11142498.png)
![7-[3-(Dimethylamino)propyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11142503.png)
![N-(2-furylmethyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11142504.png)
![2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11142515.png)
